molecular formula C22H25FN6O B6450395 3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one CAS No. 2640952-55-0

3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one

Cat. No.: B6450395
CAS No.: 2640952-55-0
M. Wt: 408.5 g/mol
InChI Key: AFHFAMXJUQSLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C22H25FN6O and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.20738760 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is a complex organic molecule with potential biological activities. Its structure suggests a multifaceted interaction profile that could be leveraged in pharmacological applications, particularly in oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Fluorinated Phenyl Ring : The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Triazole and Pyridazine Moieties : These heterocycles are often associated with diverse biological activities, including anticancer properties.
  • Octahydropyrrolo Structure : This component may contribute to the compound's ability to interact with various biological pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar scaffolds exhibit significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Lines : Compounds featuring triazole and pyridazine rings have shown potent inhibition against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon) with reported IC50 values ranging from 26 µM to 81.7% growth inhibition in specific assays .
Cell LineIC50 (µM)% Inhibition
A549 (Lung)2658.4
MCF-7 (Breast)-70.1
HCT116 (Colon)-69.8

Anti-inflammatory Activity

Research indicates that similar compounds can also exhibit anti-inflammatory properties. The incorporation of specific functional groups can enhance their efficacy in inhibiting pro-inflammatory cytokines.

The proposed mechanisms for the biological activities of this compound include:

  • Kinase Inhibition : Compounds with similar structures have been observed to inhibit various kinases involved in cancer progression, such as VEGFR-2.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

  • Study on Pyridazine Derivatives : A study demonstrated that derivatives containing pyridazine rings exhibited up to 98% inhibition of VEGFR-2 kinase activity when specific substitutions were made on the phenyl ring .
  • Triazole-Based Compounds : Another study highlighted the anticancer potential of triazole-based compounds, showing significant cytotoxicity across multiple cancer cell lines .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O/c1-14-9-16(3-5-19(14)23)4-8-22(30)28-12-17-10-27(11-18(17)13-28)21-7-6-20-25-24-15(2)29(20)26-21/h3,5-7,9,17-18H,4,8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHFAMXJUQSLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.